Nami-A

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

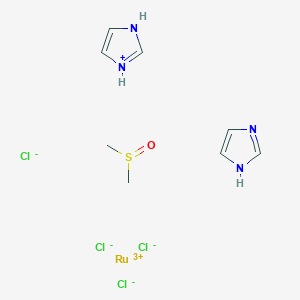

NAMI-A est synthétisé par réaction du trichlorure de ruthénium avec le diméthylsulfoxyde et l'imidazole en présence d'acide chlorhydrique. La réaction se déroule généralement comme suit :

- Dissoudre le trichlorure de ruthénium dans l'acide chlorhydrique.

- Ajouter du diméthylsulfoxyde et de l'imidazole à la solution.

- Chauffer le mélange sous reflux pendant plusieurs heures.

- Refroidir le mélange réactionnel et filtrer le précipité.

- Laver le précipité à l'eau froide et le sécher sous vide .

Méthodes de production industrielle

La production industrielle de this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique :

- Dissolution à grande échelle du trichlorure de ruthénium dans l'acide chlorhydrique.

- Addition de diméthylsulfoxyde et d'imidazole en proportions contrôlées.

- Reflux du mélange dans des réacteurs industriels.

- Filtration et lavage du précipité.

- Sécher le produit sous vide pour obtenir du this compound pur .

Analyse Des Réactions Chimiques

Types de réactions

NAMI-A subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions communs

Hydrolyse : Eau au pH physiologique.

Substitution : Conditions acides pour faciliter le remplacement de l'imidazole par l'eau.

Principaux produits formés

Complexe aqueux : Formé lors de l'hydrolyse.

Complexes substitués : Formés lors des réactions de substitution.

Applications de la recherche scientifique

Biologie : Investigué pour ses interactions avec des molécules biologiques telles que l'ADN et les protéines.

Médecine : Principalement étudié pour ses propriétés antimetastatiques dans le traitement du cancer.

Industrie : Applications potentielles dans le développement de nouveaux médicaments anticancéreux et agents thérapeutiques.

Mécanisme d'action

This compound est considéré comme un promédicament qui devient actif lors de l'hydrolyse. Le mécanisme implique :

Hydrolyse : Formation d'un complexe aqueux électriquement neutre au pH physiologique.

Interaction avec les cibles biologiques : Le complexe aqueux interagit avec l'ADN et les protéines, inhibant la prolifération des cellules métastatiques.

Ciblage sélectif : This compound affecte sélectivement les cellules métastatiques sans cytotoxicité significative pour les cellules normales.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying the behavior of ruthenium-based coordination complexes.

Biology: Investigated for its interactions with biological molecules such as DNA and proteins.

Medicine: Primarily researched for its antimetastatic properties in cancer treatment.

Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.

Mécanisme D'action

NAMI-A is considered a pro-drug that becomes active upon hydrolysis. The mechanism involves:

Hydrolysis: Formation of a charge-neutral aquo complex at physiological pH.

Interaction with Biological Targets: The aquo complex interacts with DNA and proteins, inhibiting the proliferation of metastatic cells.

Selective Targeting: This compound selectively affects metastatic cells without significant cytotoxicity to normal cells.

Comparaison Avec Des Composés Similaires

NAMI-A est souvent comparé à d'autres composés à base de ruthénium tels que KP1019 et BOLD-100. Voici quelques points de comparaison clés :

Unicité de this compound

Propriétés antimetastatiques : Contrairement à KP1019, qui est cytotoxique, this compound est moins cytotoxique et plus efficace pour réduire les métastases.

Ciblage sélectif : This compound cible sélectivement les cellules métastatiques, ce qui en fait un candidat prometteur pour la thérapie du cancer avec moins d'effets secondaires.

Composés similaires

KP1019 : trans-tétrachlorobis(indazole)ruthénium(III) d'indazolium.

BOLD-100 : Un autre composé anticancéreux à base de ruthénium.

Propriétés

IUPAC Name |

1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;ruthenium(3+);tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZBTXZRLXLLKO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl4N4ORuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201653-76-1 | |

| Record name | 1H-Imidazole (OC-6-11)-tetrachloro(1H-imidazole-κN3)[1,1′-(sulfinyl-κS)bis[methane]]ruthenate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201653-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NAMI-A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201653761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAMI-A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60487Z56XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

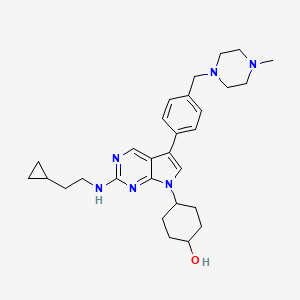

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)

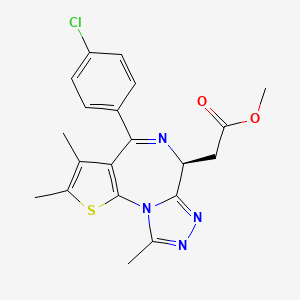

![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)

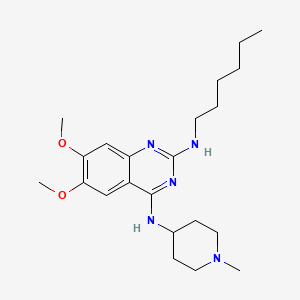

![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)